molecular formula C11H14ClNO4 B3049378 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene CAS No. 20423-20-5

1-Chloro-2-(diethoxymethyl)-4-nitrobenzene

Cat. No.: B3049378
CAS No.: 20423-20-5
M. Wt: 259.68 g/mol
InChI Key: JFLYMTLKDYMKRQ-UHFFFAOYSA-N
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Description

1-Chloro-2-(diethoxymethyl)-4-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a chlorine atom at position 1, a diethoxymethyl group at position 2, and a nitro group at position 4. The diethoxymethyl group confers steric bulk and electron-donating characteristics, distinguishing it from simpler substituents like halogens or sulfones .

Properties

IUPAC Name

1-chloro-2-(diethoxymethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4/c1-3-16-11(17-4-2)9-7-8(13(14)15)5-6-10(9)12/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLYMTLKDYMKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264741
Record name 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene
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Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20423-20-5
Record name 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene
Source CAS Common Chemistry
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Record name 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-chloro-2-(diethoxymethyl)-4-nitro
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Preparation Methods

The synthesis of 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 1-Chloro-2-(diethoxymethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Chloro-2-(diethoxymethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted products.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-(diethoxymethyl)-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atom and diethoxymethyl group also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional attributes of 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene with its analogues:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Physical State Key Applications/Notes Reference CAS/ID
This compound Diethoxymethyl (-CH(OEt)₂) C₁₁H₁₄ClNO₄ 259.68 (calc.) Likely liquid/oil Intermediate in organic synthesis Not explicitly listed
1-Chloro-2-(chloromethyl)-4-nitrobenzene Chloromethyl (-CH₂Cl) C₇H₅Cl₂NO₂ 206.03 Solid Precursor for agrochemicals 69422-57-7
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene Methylsulfonyl (-SO₂Me) C₇H₆ClNO₄S 235.65 Crystalline solid Pharmaceutical intermediates 21081-74-3
1-Chloro-4-(difluoromethyl)-2-nitrobenzene Difluoromethyl (-CF₂H) C₇H₄ClF₂NO₂ 207.56 Liquid Fluorinated building block 1261525-17-0
1-Chloro-2-(methoxymethyl)-4-nitrobenzene Methoxymethyl (-CH₂OMe) C₈H₈ClNO₃ 201.61 Not reported Specialty chemical synthesis 101513-52-4

Key Differences in Reactivity and Stability

  • This could enhance electrophilic substitution at positions ortho/para to the substituent .
  • Steric Hindrance : The diethoxymethyl group introduces significant steric bulk compared to smaller substituents (e.g., -CH₂Cl or -CF₂H), which may slow down reactions requiring spatial accessibility, such as nucleophilic aromatic substitution .
  • Solubility: Ethoxy groups improve solubility in non-polar solvents relative to polar substituents like sulfones or nitro groups, which are more hydrophilic .

Biological Activity

1-Chloro-2-(diethoxymethyl)-4-nitrobenzene is a compound of interest due to its potential biological activities and implications in toxicology. This article provides a comprehensive review of its biological activity, including toxicological effects, mutagenicity, and potential carcinogenic properties based on diverse research findings.

Chemical Structure and Properties

This compound is classified as a nitroaromatic compound. Its structure includes a nitro group, which is known to influence its biological activity, particularly in terms of mutagenicity and toxicity.

Toxicological Profile

Acute Toxicity :
The acute toxicity of this compound has been evaluated in various studies. The lethal dose (LD50) for male and female Sprague-Dawley rats was reported to be approximately 560 mg/kg body weight, with symptoms including reduced appetite, activity, and signs of organ distress such as hemorrhagic lungs and jaundiced liver .

Chronic Toxicity :
Chronic exposure studies indicate that this compound affects liver and kidney weights in mice even at low concentrations (1.1 ppm), suggesting a significant impact on organ health over time .

Mutagenicity and Genotoxicity

This compound has shown weak mutagenic activity in bacterial test systems but not in mammalian cell tests. It induced clastogenic effects in vitro, leading to increased rates of Sister Chromatid Exchanges (SCEs) in mammalian cells . The inconsistency in results across different studies highlights the need for further investigation into its genotoxic potential.

Carcinogenic Potential

The compound has been associated with tumor induction in various organs of rats and specifically in the liver of mice. Despite methodological deficiencies in some studies, there is a concern regarding its carcinogenic potential based on observed tumorigenic effects after prolonged exposure .

Absorption and Metabolism

Studies indicate that this compound is absorbed through various routes: gastrointestinal tract, skin, and respiratory tract. Rat studies show an absorption rate of approximately 80% after oral administration . The excretion patterns reveal that a significant portion of the administered dose is eliminated via urine (71-74%) and feces (20-27%) over time .

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Findings
Acute Toxicity (LD50) 560 mg/kg (rats)
Chronic Toxicity Liver and kidney weight increase at low doses
Mutagenicity Weak mutagenic activity in bacteria; clastogenic in mammalian cells
Carcinogenic Potential Tumor induction observed in rats and mice
Absorption ~80% absorption via oral route
Excretion 71-74% via urine; 20-27% via feces

Case Studies

Several case studies have highlighted the toxicological implications of nitroaromatic compounds similar to this compound. For instance, chronic exposure to nitro compounds has been linked to liver damage and increased cancer risk among industrial workers handling these substances.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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